molecular formula C14H16ClNO3 B1677186 Ofurace CAS No. 58810-48-3

Ofurace

Cat. No.: B1677186
CAS No.: 58810-48-3
M. Wt: 281.73 g/mol
InChI Key: OWDLFBLNMPCXSD-UHFFFAOYSA-N
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Description

Ofurace is a systemic fungicide belonging to the phenylamide class, primarily used to control plant pathogens such as downy mildew and late blight. It is known for its curative and protective action, disrupting fungal nucleic acid synthesis by inhibiting RNA polymerase I .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ofurace involves the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with γ-butyrolactone under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction is carried out at a temperature range of 0-5°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent quality control measures to ensure consistency and efficacy. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Ofurace undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ofurace has a wide range of applications in scientific research, including:

Mechanism of Action

Ofurace exerts its effects by inhibiting RNA polymerase I, an enzyme crucial for the synthesis of ribosomal RNA in fungal cells. This inhibition disrupts the production of ribosomal RNA, leading to impaired protein synthesis and ultimately causing cell death. The molecular targets include the RNA polymerase I complex and associated transcription factors .

Comparison with Similar Compounds

Ofurace is unique among phenylamide fungicides due to its specific mode of action and its efficacy against a broad spectrum of fungal pathogens. Similar compounds include:

This compound stands out due to its balanced curative and protective properties, making it a versatile tool in agricultural disease management.

Properties

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-9-4-3-5-10(2)13(9)16(12(17)8-15)11-6-7-19-14(11)18/h3-5,11H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDLFBLNMPCXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058138
Record name Ofurace
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58810-48-3
Record name Ofurace
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58810-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ofurace [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058810483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ofurace
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OFURACE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E42Y2VBK3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mode of action of Ofurace against oomycete pathogens?

A1: this compound, similar to other phenylamide fungicides like Metalaxyl and Furalaxyl, primarily acts by inhibiting the biosynthesis of RNA in oomycetes such as Pythium ultimum, Phytophthora nicotianae, and Phytophthora palmivora []. This disruption of RNA synthesis subsequently hinders mitosis and impedes fungal growth [].

Q2: How does this compound affect different stages of oomycete development?

A2: While this compound effectively reduces sporangia production in oomycetes, it has less pronounced effects on mycelial growth, sporangia germination, and zoospore germination [].

Q3: Are there documented cases of resistance development to this compound in plant pathogens?

A3: Yes, resistance to this compound has been observed in Phytophthora infestans populations. In southwest Scotland, this compound-resistant strains were detected in potato crops, some of which had been treated with acylalanine fungicides (including this compound), while others had not received any acylalanine treatments [].

Q4: What is the level of cross-resistance observed between this compound and other fungicides in resistant Phytophthora infestans isolates?

A4: Studies have shown that this compound-resistant isolates of Phytophthora infestans exhibited cross-resistance to Metalaxyl, another acylalanine fungicide [, ]. These resistant isolates maintained their ability to grow on leaves treated with high concentrations of this compound and Metalaxyl, even after repeated transfers on untreated leaves [].

Q5: How does the efficacy of this compound compare to other fungicides in controlling specific diseases?

A5:

  • Grapevine downy mildew (Plasmopara viticola): Research indicates that this compound effectively inhibits sporulation and reduces disease incidence in grapevine downy mildew, similar to Metalaxyl, Benalaxyl, and Fosetyl-Al [].

Q6: Has the mobility of this compound in soil been investigated?

A6: Yes, studies have assessed the mobility of this compound in different soil types using Phytophthora cryptogea as a bioassay. The findings suggest that this compound exhibits intermediate mobility compared to Metalaxyl (highest mobility) and Oxadixyl (lowest mobility) []. Additionally, this compound demonstrated reduced mobility in clay loam soil compared to sandy soil [].

Q7: Are there any studies investigating the impact of this compound on non-target organisms?

A7: While the provided research focuses on this compound's efficacy against plant pathogens, one study investigates its effects on xenobiotic biotransformation in rat livers []. This highlights the importance of understanding the potential impact of this compound on non-target organisms and the environment.

Q8: What are the implications of this compound resistance for disease management strategies?

A8: The emergence of this compound resistance in plant pathogens underscores the need for integrated disease management approaches. These strategies may include:

  • Fungicide mixtures: Combining this compound with fungicides possessing different modes of action can help delay resistance development [, , , ].
  • Reduced reliance on single-site fungicides: Alternating this compound with fungicides having different target sites can minimize selection pressure and reduce the risk of resistance development [].
  • Non-chemical control methods: Integrating cultural practices, resistant cultivars, and biological control agents can contribute to sustainable disease management and reduce reliance on synthetic fungicides [].

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